molecular formula C10H12FNO2 B10844755 5-Fluoro-2-hydroxy-N-isopropyl-benzamide

5-Fluoro-2-hydroxy-N-isopropyl-benzamide

Cat. No.: B10844755
M. Wt: 197.21 g/mol
InChI Key: OQHZTWFYOJLOMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-isopropyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxy-N-isopropyl-benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-hydroxy-N-isopropyl-benzamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical reactivity and potential biological activities. The isopropyl group further enhances its hydrophobicity, influencing its interaction with biological membranes and molecular targets .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H12FNO2/c1-6(2)12-10(14)8-5-7(11)3-4-9(8)13/h3-6,13H,1-2H3,(H,12,14)

InChI Key

OQHZTWFYOJLOMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)F)O

Origin of Product

United States

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